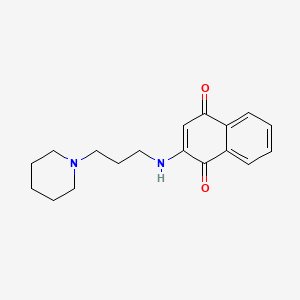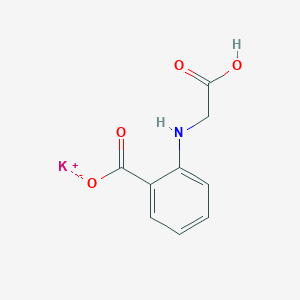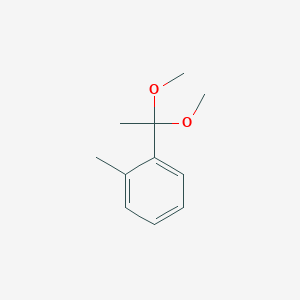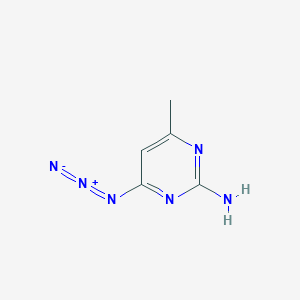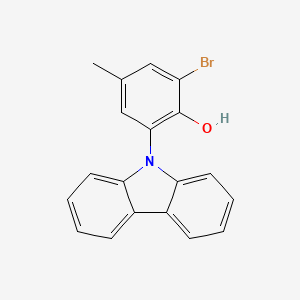
2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol is an organic compound with the molecular formula C19H14BrNO It is a derivative of phenol, featuring a bromine atom at the 2-position, a carbazole moiety at the 6-position, and a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol typically involves the bromination of 4-methylphenol followed by the introduction of the carbazole moiety. One common method includes:
Bromination: 4-methylphenol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Carbazole Introduction: The brominated product is then reacted with carbazole under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The carbazole moiety is known for its ability to intercalate with DNA, which can lead to potential anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methylphenol: Lacks the carbazole moiety, making it less complex and potentially less active in certain applications.
6-(9H-carbazol-9-YL)-4-methylphenol: Lacks the bromine atom, which may affect its reactivity and applications.
2-Bromo-6-(9H-carbazol-9-YL)phenol: Similar structure but without the methyl group, which can influence its physical and chemical properties.
Uniqueness
2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol is unique due to the combination of the bromine atom, carbazole moiety, and methyl group
Eigenschaften
CAS-Nummer |
620987-79-3 |
|---|---|
Molekularformel |
C19H14BrNO |
Molekulargewicht |
352.2 g/mol |
IUPAC-Name |
2-bromo-6-carbazol-9-yl-4-methylphenol |
InChI |
InChI=1S/C19H14BrNO/c1-12-10-15(20)19(22)18(11-12)21-16-8-4-2-6-13(16)14-7-3-5-9-17(14)21/h2-11,22H,1H3 |
InChI-Schlüssel |
CUUMWQVIPZPABD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)O)N2C3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


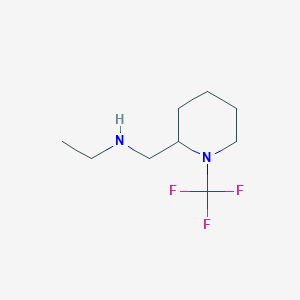
![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
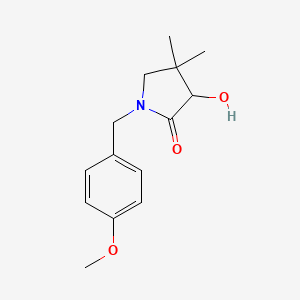
![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
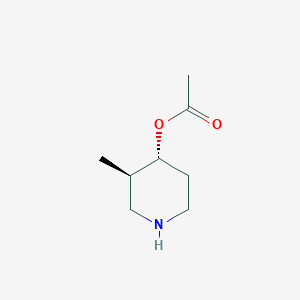
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)
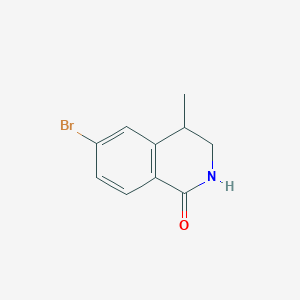
![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
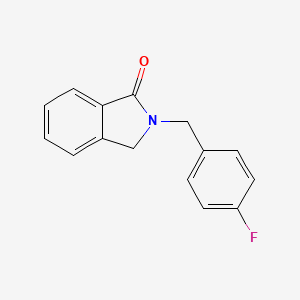
![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)
